The synthesis of Krasg12D-IN-3 involves several key steps utilizing modern organic chemistry techniques. The general synthetic route follows a multi-step process that includes:
Technical details regarding reaction conditions, yields, and purification methods are documented in supporting materials from relevant studies.
The molecular structure of Krasg12D-IN-3 is characterized by its interaction with the KRAS G12D protein. High-resolution crystallography has provided insights into its binding conformation:
Data regarding the specific atomic arrangement and bond lengths can be extracted from crystallographic studies, which illustrate how modifications in the compound lead to improved binding affinities.
Krasg12D-IN-3 participates in various chemical reactions that are integral to its mechanism of action:
These reactions highlight the compound's role in modulating KRAS activity, which is pivotal for therapeutic applications.
The mechanism by which Krasg12D-IN-3 exerts its effects involves:
Data from biological evaluations demonstrate that Krasg12D-IN-3 effectively inhibits tumor growth in models expressing the G12D mutation.
Krasg12D-IN-3 exhibits several notable physical and chemical properties:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into these properties.
Krasg12D-IN-3 has significant scientific applications:
Ongoing clinical trials and preclinical studies are expected to further elucidate its therapeutic potential and mechanisms of action against various cancers .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: